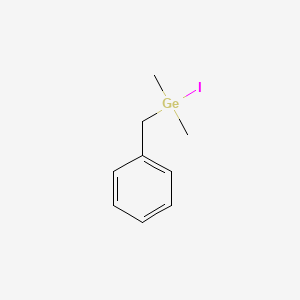
Benzyl(iodo)dimethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(iodo)dimethylgermane is an organogermanium compound characterized by the presence of a benzyl group, an iodine atom, and two methyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(iodo)dimethylgermane typically involves the reaction of dimethylgermanium dichloride with benzyl iodide in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
(CH3)2GeCl2+C6H5CH2I→(CH3)2Ge(CH2C6H5)I+2HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium halides or potassium alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include benzyl(dimethyl)germanium halides or alkoxides.
Oxidation: Products include germanium dioxide derivatives.
Reduction: Products include germane derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(iodo)dimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is explored for its potential in creating germanium-based materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of Benzyl(iodo)dimethylgermane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the germanium center can engage in coordination with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzyl(dimethyl)germanium chloride
- Benzyl(trimethyl)germanium
- Phenyl(iodo)dimethylgermane
Comparison: Benzyl(iodo)dimethylgermane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloride or trimethyl counterparts. The iodine atom allows for specific substitution reactions that are not possible with other halides, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
113352-22-0 |
|---|---|
Molekularformel |
C9H13GeI |
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
benzyl-iodo-dimethylgermane |
InChI |
InChI=1S/C9H13GeI/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
VBDWRQNBDPZVHM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(CC1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

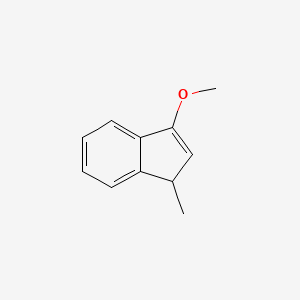
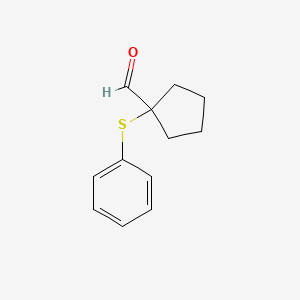
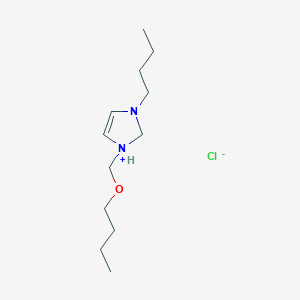
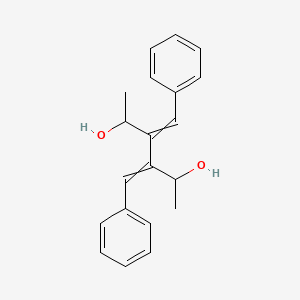
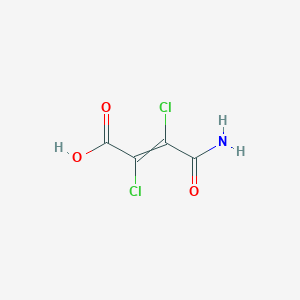
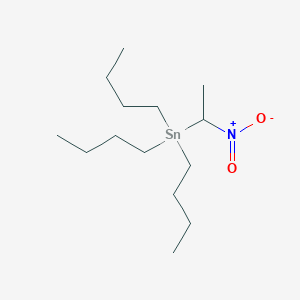
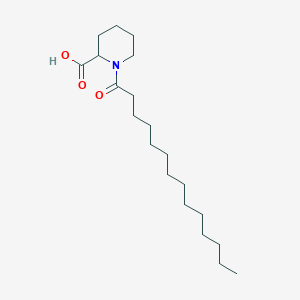
silane](/img/structure/B14312892.png)
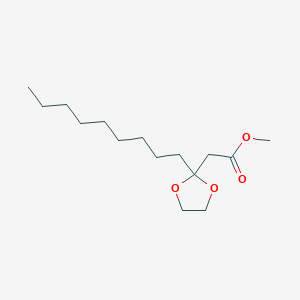

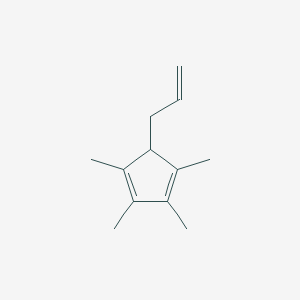
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
